Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate: is an organic compound that belongs to the class of amino acid derivatives This compound features a tert-butyl ester group, an amino group, and a substituted phenyl ring with a chlorine and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivative, such as 3-chloro-4-methoxybenzaldehyde.
Formation of Amino Acid Derivative: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino nitrile.
Hydrolysis and Esterification: The amino nitrile is then hydrolyzed to the amino acid, which is subsequently esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, potentially forming imines or amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of imines or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine:
Drug Development: Investigated as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. The chlorine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl 2-amino-2-phenylacetate: Lacks the chlorine and methoxy substituents, resulting in different reactivity and biological activity.
Tert-butyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but without the methoxy group, affecting its chemical properties.
Tert-butyl 2-amino-2-(3-methoxyphenyl)acetate: Similar structure but without the chlorine atom, influencing its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)11(15)8-5-6-10(17-4)9(14)7-8/h5-7,11H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZEGMFHXJLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=C(C=C1)OC)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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